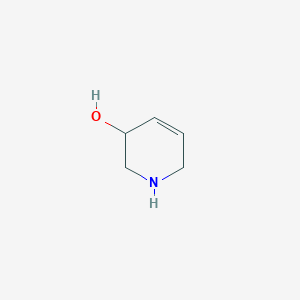

1,2,3,6-四氢吡啶-3-醇

描述

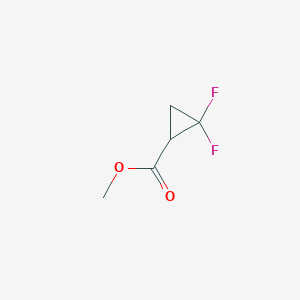

1,2,3,6-Tetrahydropyridin-3-ol is a heterocyclic compound that has sparked notable interest due to its presence in both natural products and synthetic pharmaceutical agents . It is a colorless liquid and is commercially available .

Synthesis Analysis

Tetrahydropyridines (THPs), including 1,2,3,6-Tetrahydropyridin-3-ol, have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties . More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities have been determined .Molecular Structure Analysis

The molecular structure of 1,2,3,6-Tetrahydropyridin-3-ol can be represented by the InChI code:1S/C5H9NO.ClH/c7-5-2-1-3-6-4-5;/h1-2,5-7H,3-4H2;1H . This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis

1,2,3,6-Tetrahydropyridin-3-ol hydrochloride has a molecular weight of 135.59 . It is a grey solid at room temperature .科学研究应用

合成技术: 已开发出形成 1,2,3,6-四氢吡啶的不同方法。例如,Das 和 Njardarson (2015) 使用战略性磷酸酯取代基报道了两种新方法 (Das & Njardarson, 2015).

对映选择性有机催化多米诺合成: Wan 等人 (2012) 使用 Jørgensen-Hayashi 催化剂描述了从烯醛和烯胺酮不对称合成四氢吡啶-2-醇 (Wan et al., 2012).

非对映选择性合成: Duttwyler 等人 (2012) 开发了一个多功能反应级联,以 >95% 的非对映异构体纯度生成高度取代的 1,2,3,6-四氢吡啶 (Duttwyler et al., 2012).

亚砜定向对映选择性合成: Fernández de la Pradilla 等人 (2013) 以高选择性获得了立体定义的亚磺酰基 1,2,3,6-四氢吡啶 (Fernández de la Pradilla et al., 2013).

超酸催化合成: Klumpp 等人 (2001) 研究了 1,2,3,6-四氢吡啶在布朗斯特超酸中的亲电化学,生成芳基取代的哌啶 (Klumpp et al., 2001).

药理特性: Mateeva 等人 (2005) 综述了四氢吡啶衍生物的合成和药理特性,突出了它们在药物开发中的作用 (Mateeva et al., 2005).

抗炎应用: Rao 等人 (1995) 合成了具有潜在抗炎特性的四氢吡啶 (Rao et al., 1995).

神经毒性特性和帕金森病: Langston (1985) 讨论了四氢吡啶衍生物 (MPTP) 的神经毒性特性及其对帕金森病研究的影响 (Langston, 1985).

在抗丙型肝炎病毒药剂中的应用: Watanabe 等人 (2017) 报道了功能化四氢吡啶的立体控制合成及其在生成抗丙型肝炎病毒药剂中的应用 (Watanabe et al., 2017).

对映选择性有机催化: Dudognon 等人 (2018) 概述了用于制备多样化四氢吡啶家族的有机催化策略 (Dudognon et al., 2018).

未来方向

The future directions of research on 1,2,3,6-Tetrahydropyridin-3-ol could involve the introduction of varied substituents onto the THP ring system and its effect on their pharmacological properties, specifically as anti-inflammatory and anticancer agents . The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .

属性

IUPAC Name |

1,2,3,6-tetrahydropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c7-5-2-1-3-6-4-5/h1-2,5-7H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSZSLKNHBBRFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8012585.png)

![5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8012606.png)

![methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B8012711.png)